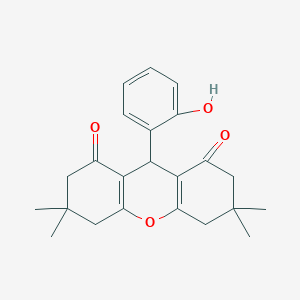

9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of xanthene, which is a tricyclic compound that forms the core of many dyestuffs and fluorescent substances . The presence of a hydroxyphenyl group suggests that it may have properties similar to other hydroxyphenyl compounds, which are known to exhibit a range of biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-hydroxyphenyl)benzothiazole derivatives have been synthesized by complexing the heteroatoms therein with a boron atom .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The xanthene core is a tricyclic structure, and the hydroxyphenyl group is likely to introduce additional complexity .科学的研究の応用

Antibacterial Activity

Compounds derived from 1,8-dioxo-hydroxanthene, closely related to 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have shown significant antibacterial properties. A study synthesized derivatives and tested their effectiveness against various bacteria, finding strong antibacterial activity in certain derivatives (Retnosari et al., 2021). Similarly, novel derivatives synthesized using a click chemistry approach exhibited good to excellent antibacterial and antifungal activities (Angajala et al., 2017).

Anticancer Potential

Certain compounds related to this compound have demonstrated promising anticancer properties. A study found that these compounds show good anti-proliferative properties against various cancer cell lines, with specific derivatives exhibiting significant potential as anticancer agents (Mulakayala et al., 2012).

Structural and Spectroscopic Analysis

The structural and spectroscopic characteristics of hexahydroacridine-1,8(2H,5H)-dione derivatives, similar to the compound , have been extensively studied. These analyses include determining equilibrium geometries and comparing IR spectra with experimental data, which are critical for understanding their pharmacological importance (Kumar et al., 2020).

Intermolecular Interactions

The intermolecular interactions and conformational geometries of xanthenedione derivatives play a vital role in their biological activity. Studies have shown that these molecules, including variants of this compound, are promising antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).

Antioxidant and Antimicrobial Properties

Xanthene-1,8-dione derivatives exhibit significant antioxidant and antimicrobial properties. A study on biologically active derivatives revealed strong antibacterial and antifungal activities, with specific compounds showing remarkable effectiveness against various microorganisms (Zukić et al., 2018).

Photophysical Properties

The optical behaviors of xanthenediones, including derivatives of this compound, have been investigated. A study focusing on UV-vis and fluorescence spectroscopy highlighted the photophysical properties of these compounds, which are essential for potential applications in various fields (Verma et al., 2011).

Green Synthesis and Environmental Applications

There is an increasing focus on the green synthesis of these compounds, with studies exploring environmentally friendly and efficient methods. For instance, the use of ionic liquids as catalysts and solvents for the synthesis of 9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione demonstrated the potential for more sustainable chemical processes (Ma et al., 2007).

特性

IUPAC Name |

9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19,24H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQLXFZSFTERB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)

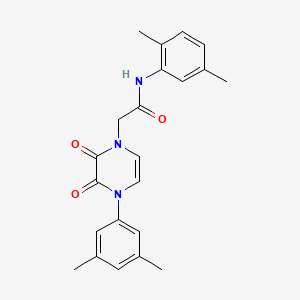

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2811195.png)

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2811200.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)

![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)

![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)

![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)

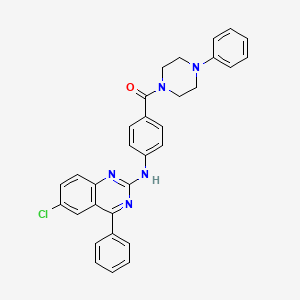

![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)